

Spectroscopic Profile of 2-Ethyl-1H-imidazole-4-carboxylic acid: A Technical Guide

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Compound of Interest

Compound Name: 2-Ethyl-1H-imidazole-4-carboxylic acid

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This technical guide provides a comprehensive overview of the spectroscopic properties of **2-Ethyl-1H-imidazole-4-carboxylic acid**, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document summarizes predicted spectroscopic data, outlines detailed experimental protocols for its characterization, and presents a logical workflow for these analytical procedures.

Introduction

2-Ethyl-1H-imidazole-4-carboxylic acid belongs to the imidazole class of compounds, which are known for their diverse biological activities and are integral components of many pharmaceutical agents. A thorough understanding of the spectroscopic characteristics of this molecule is essential for its identification, purity assessment, and further development in research settings. While experimentally obtained spectra for this specific compound are not readily available in published literature, this guide provides predicted data based on the analysis of its chemical structure and comparison with analogous compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-Ethyl-1H-imidazole-4-carboxylic acid**. These values are derived from computational models and data from structurally similar imidazole derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data for **2-Ethyl-1H-imidazole-4-carboxylic acid**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~12.5	Broad s	1H	Carboxylic acid (-COOH)
~7.6	s	1H	Imidazole C5-H
~2.8	q	2H	Methylene (-CH ₂ -)
~1.3	t	3H	Methyl (-CH ₃)

Solvent: DMSO-d₆

Table 2: Predicted ^{13}C NMR Spectral Data for **2-Ethyl-1H-imidazole-4-carboxylic acid**

Chemical Shift (δ , ppm)	Assignment
~165	Carboxylic acid (-COOH)
~150	Imidazole C2
~138	Imidazole C4
~118	Imidazole C5
~22	Methylene (-CH ₂)
~12	Methyl (-CH ₃)

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **2-Ethyl-1H-imidazole-4-carboxylic acid**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100-2500 (broad)	O-H Stretch	Carboxylic acid
~3100	N-H Stretch	Imidazole
2980-2850	C-H Stretch	Ethyl group
~1700	C=O Stretch	Carboxylic acid
~1600	C=N Stretch	Imidazole ring
~1550	C=C Stretch	Imidazole ring

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **2-Ethyl-1H-imidazole-4-carboxylic acid**

m/z	Ion Type
141.0659	[M+H] ⁺
163.0478	[M+Na] ⁺
139.0513	[M-H] ⁻

M = Molecular Weight (140.14 g/mol)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for **2-Ethyl-1H-imidazole-4-carboxylic acid**. These procedures are based on standard analytical techniques for small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Ethyl-1H-imidazole-4-carboxylic acid** in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).
- Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

- ^1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a spectral width of 0-16 ppm.
 - Apply a 90° pulse.
 - Set the relaxation delay to 5 seconds.
 - Co-add 16 scans.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Use a spectral width of 0-200 ppm.
 - Set the relaxation delay to 2 seconds.
 - Co-add 1024 scans.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

- Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Record the sample spectrum from 4000 cm^{-1} to 400 cm^{-1} .

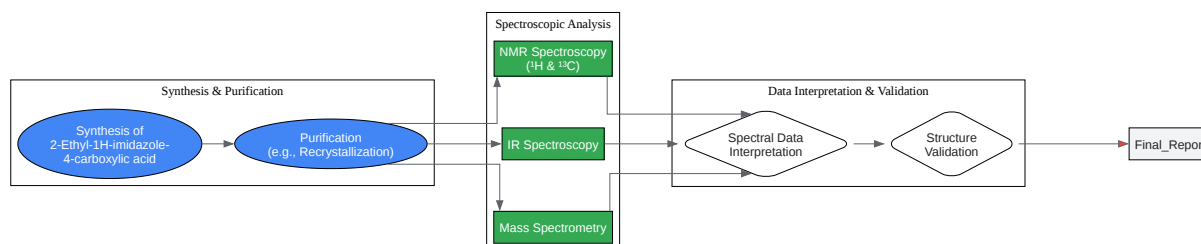
- Co-add 16 scans for both the background and sample spectra at a resolution of 4 cm^{-1} .
- Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent such as methanol or acetonitrile. Further dilute this solution to approximately 10 $\mu\text{g/mL}$ with the same solvent.
- Instrumentation: A high-resolution mass spectrometer (HRMS), such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
- Acquisition:
 - Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.
 - Acquire spectra in both positive and negative ion modes over a mass-to-charge (m/z) range of 50-500.
 - Use nitrogen as the nebulizing and drying gas.
- Data Analysis: Determine the accurate mass of the molecular ions ($[\text{M}+\text{H}]^+$ and $[\text{M}-\text{H}]^-$) and compare it with the theoretical mass to confirm the elemental composition.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like **2-Ethyl-1H-imidazole-4-carboxylic acid**.



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Caption: Workflow for Spectroscopic Characterization.

This guide serves as a valuable resource for researchers and scientists involved in the synthesis and characterization of **2-Ethyl-1H-imidazole-4-carboxylic acid** and related compounds, providing a foundational understanding of its key spectroscopic features and the methodologies to obtain them.

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